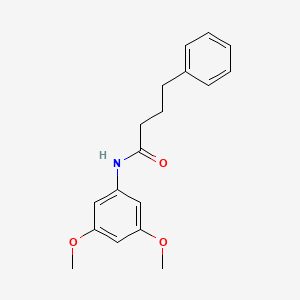
N-(2,4-difluorophenyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-difluorophenyl)-3-(phenylthio)propanamide, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFTP belongs to the class of amide compounds and has been found to possess a range of biological activities.
科学研究应用
N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been investigated for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-3-(phenylthio)propanamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has also been found to inhibit the activity of enzymes involved in tumor growth and metastasis.
Another area of research is in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been found to improve cognitive function in animal models of Alzheimer's disease.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in cancer cell growth and metastasis, such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
In the brain, N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurological disorders. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide may also improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta accumulation in the brain.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been found to have a range of biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been shown to inhibit cell proliferation and induce apoptosis. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has also been found to reduce the activity of MMPs and uPA, which are involved in cancer cell invasion and metastasis.
In the brain, N-(2,4-difluorophenyl)-3-(phenylthio)propanamide has been shown to reduce oxidative stress and inflammation, which can damage neurons and lead to the development of neurological disorders. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide may also improve cognitive function by enhancing synaptic plasticity and reducing amyloid-beta accumulation in the brain.
实验室实验的优点和局限性
One advantage of using N-(2,4-difluorophenyl)-3-(phenylthio)propanamide in lab experiments is its relatively low cost and ease of synthesis. N-(2,4-difluorophenyl)-3-(phenylthio)propanamide also has a high purity and stability, which makes it suitable for long-term storage. However, one limitation of using N-(2,4-difluorophenyl)-3-(phenylthio)propanamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for research on N-(2,4-difluorophenyl)-3-(phenylthio)propanamide. One area of interest is in the development of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide analogs with improved solubility and potency. Another area of research is in the investigation of the mechanism of action of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide in animal models and clinical trials.
合成方法
The synthesis of N-(2,4-difluorophenyl)-3-(phenylthio)propanamide involves the reaction of 2,4-difluoroaniline and phenylthiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of 3-bromopropionamide to yield N-(2,4-difluorophenyl)-3-(phenylthio)propanamide. The yield of the reaction is typically around 50-60%, and the purity can be improved through recrystallization.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NOS/c16-11-6-7-14(13(17)10-11)18-15(19)8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDPXJIYLHRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)




![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)

![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)